molecular formula C16H17N3O3S B2637817 (4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione CAS No. 919738-37-7

(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

Cat. No.: B2637817
CAS No.: 919738-37-7
M. Wt: 331.39
InChI Key: OOOWFWGYSXTNSM-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a complex organic compound that features a piperazine ring substituted with a methyl group, a furan ring substituted with a nitrophenyl group, and a methanethione group

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety, like “(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione”, are often seen in pharmaceuticals and have been known to interact with a variety of targets, including G protein-coupled receptors and ion channels .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.

    Coupling Reactions: The furan and piperazine rings are coupled using a suitable linker, such as a methanethione group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of (4-Methylpiperazin-1-yl)(5-(4-aminophenyl)furan-2-yl)methanethione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or optical properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases due to its unique structural features.

Industry

In the industrial sector, this compound can be used in the development of new polymers and coatings with enhanced properties such as increased durability or specific reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.

    (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone: Contains a benzoyl group instead of a furan ring.

    (4-Nitrophenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of a piperazine ring.

Uniqueness

(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is unique due to the combination of its structural features, including the furan ring, nitrophenyl group, and methanethione linker. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-17-8-10-18(11-9-17)16(23)15-7-6-14(22-15)12-2-4-13(5-3-12)19(20)21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOWFWGYSXTNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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